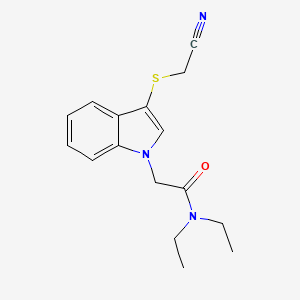

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Beschreibung

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic indole derivative featuring a unique substitution pattern. The indole core is substituted at position 1 with an acetamide group (via a methylene bridge) and at position 3 with a cyanomethylthio moiety. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Eigenschaften

IUPAC Name |

2-[3-(cyanomethylsulfanyl)indol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-3-18(4-2)16(20)12-19-11-15(21-10-9-17)13-7-5-6-8-14(13)19/h5-8,11H,3-4,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWRKJSXZZBSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the cyanomethylthio group. The final step involves the attachment of the diethylacetamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyanomethylthio group to a methylthio group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The incorporation of a cyanomethylthio group may enhance this activity by affecting cell signaling pathways involved in proliferation and apoptosis. Studies have shown that similar compounds can inhibit tumor growth in various cancer models.

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may reduce oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

The presence of the thioether functionality in this compound may contribute to its antimicrobial activity. Similar compounds have been documented to exhibit broad-spectrum antimicrobial effects, making this compound a potential candidate for developing new antibiotics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated significant tumor reduction in xenograft models using similar indole derivatives, suggesting potential efficacy of the compound in cancer therapy. |

| Study 2 | Neuroprotection | In vitro studies showed that the compound reduced neuronal cell death induced by oxidative stress, indicating potential for neuroprotective applications. |

| Study 3 | Antimicrobial Activity | Evaluated against various bacterial strains, the compound exhibited notable inhibition, supporting its use as a lead for antibiotic development. |

Wirkmechanismus

The mechanism of action of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The cyanomethylthio group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in binding interactions with proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related indole- and isoindole-based acetamides, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison of Selected Indole and Isoindole Acetamides

* Calculated using molecular formula C₁₆H₂₀N₄OS₂.

Key Observations:

Substituent Effects on Bioactivity: The cyanomethylthio group in the target compound may offer distinct reactivity (e.g., nucleophilic substitution or hydrogen bonding) compared to the chloro substituent in or the cyano group in .

Structural Diversity and Applications: Isoindole derivatives (e.g., ) exhibit higher polarity due to their 1,3-dioxo groups, making them suitable for crystallographic studies or applications requiring aqueous solubility. Indole-based compounds with thiazolyl or oxadiazole moieties (e.g., ) demonstrate antimicrobial and antioxidant activities, suggesting the target compound’s cyanomethylthio group could be optimized for similar purposes.

Synthetic Accessibility :

- The target compound’s synthesis may involve indole functionalization via alkylation or thioether formation, paralleling methods used for .

Limitations:

Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Further experimental studies are required to validate its hypothesized properties.

Biologische Aktivität

The compound 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide , also known by its chemical formula , is a derivative of indole that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and its implications in medicinal chemistry.

Molecular Structure

- Molecular Formula : C12H14N2OS

- Molecular Weight : 226.32 g/mol

- CAS Number : 1009261-34-0

Structural Characteristics

The compound features a thioether linkage with a cyanomethyl group and an indole moiety, which is significant for its biological interactions.

Research indicates that compounds similar to 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism. This suggests potential anti-cancer properties through the modulation of metabolic pathways .

- Antimicrobial Activity : Indole derivatives have shown promise in antimicrobial assays, affecting bacterial cell membranes and inhibiting growth .

Case Studies and Research Findings

- Lactate Dehydrogenase Inhibition :

- Antimicrobial Properties :

-

Structure-Activity Relationship (SAR) :

- Investigations into the structure-activity relationships of related compounds suggest that modifications to the indole ring and side chains can significantly enhance biological activity. For example, variations in substituents on the indole nitrogen or carbon atoms have been linked to improved enzyme inhibition and antimicrobial efficacy .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.